

Biodegradation Pathways of Aliphatic Diesters: A Technical Guide Focused on Methyl Brassylate

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Compound of Interest		
Compound Name:	Methyl brassylate	
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Abstract

This technical guide provides an in-depth exploration of the biodegradation pathways of aliphatic diesters, with a particular focus on **Methyl Brassylate**, a C13 long-chain aliphatic diester. While specific literature on **Methyl Brassylate** is limited, this document extrapolates from established principles of polyester and dicarboxylic acid metabolism to present a comprehensive overview. The guide details the enzymatic hydrolysis initiated by microorganisms, the subsequent metabolic fate of the resulting brassylic acid and methanol, and the key microorganisms and enzymes involved. Furthermore, it offers detailed experimental protocols for studying the biodegradation of these compounds and presents quantitative data from related substrates to serve as a valuable reference for researchers in the field.

Introduction

Aliphatic diesters are a class of organic compounds with broad applications in industries ranging from cosmetics and fragrances to polymers and pharmaceuticals. Their biodegradability is a critical factor in assessing their environmental impact and in the development of sustainable products. **Methyl Brassylate**, the dimethyl ester of tridecanedioic acid (brassylic acid), serves as a representative long-chain aliphatic diester. Understanding its



biodegradation is crucial for predicting its environmental fate and for its potential applications in drug delivery systems where controlled degradation is desired.

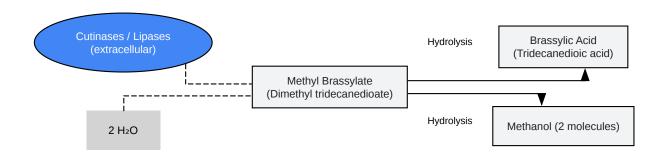
This guide synthesizes the current understanding of the microbial breakdown of aliphatic diesters, focusing on the core biochemical reactions and pathways.

The Core Biodegradation Pathway of Methyl Brassylate

The biodegradation of **Methyl Brassylate** is a two-stage process initiated by microbial enzymes. The first stage involves the hydrolysis of the ester bonds, followed by the metabolism of the resulting dicarboxylic acid and alcohol.

Stage 1: Enzymatic Hydrolysis

The initial and rate-limiting step in the biodegradation of **Methyl Brassylate** is the enzymatic hydrolysis of its two ester linkages. This reaction is primarily catalyzed by extracellular hydrolases, such as cutinases and lipases, secreted by a wide range of microorganisms.[1][2] These enzymes cleave the ester bonds, releasing brassylic acid and two molecules of methanol.



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Figure 1: Enzymatic hydrolysis of **Methyl Brassylate**.

Cutinases (E.C. 3.1.1.74) are particularly effective in hydrolyzing polyesters and their constituent esters.[1][2] These enzymes, belonging to the α/β -hydrolase superfamily, possess a catalytic triad (Ser-His-Asp) and exhibit broad substrate specificity, acting on both short and

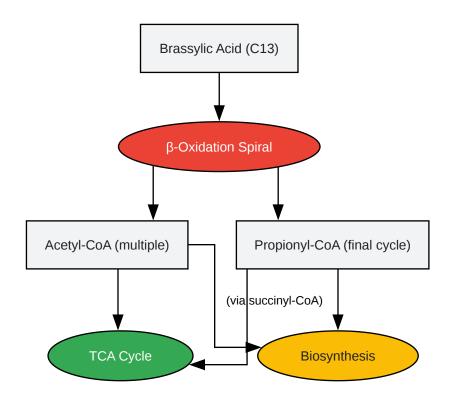


long-chain esters.[1][2] Lipases (E.C. 3.1.1.3) also contribute significantly to the hydrolysis of aliphatic esters.

Stage 2: Metabolism of Hydrolysis Products

Following hydrolysis, the resulting brassylic acid and methanol are transported into the microbial cells and assimilated into central metabolic pathways.

Long-chain dicarboxylic acids like brassylic acid are typically metabolized through the β -oxidation pathway.[3][4][5] In some microorganisms, particularly yeasts like Candida tropicalis, an initial ω -oxidation of fatty acids can lead to the formation of dicarboxylic acids, which are then subject to β -oxidation.[3][4][5][6] The β -oxidation of brassylic acid involves a cyclical series of four enzymatic reactions that sequentially shorten the dicarboxylic acid chain by two carbons, releasing acetyl-CoA in each cycle. Given that brassylic acid has an odd number of carbon atoms (13), its β -oxidation will ultimately yield propionyl-CoA in the final cycle, in addition to several molecules of acetyl-CoA. Both acetyl-CoA and propionyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in various biosynthetic pathways.

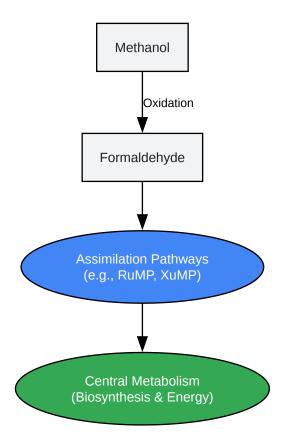


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Figure 2: Metabolism of Brassylic Acid via β -oxidation.

Methanol is a one-carbon (C1) compound that can be utilized by a wide range of microorganisms known as methylotrophs.[7][8][9][10][11] The assimilation of methanol generally proceeds through its oxidation to formaldehyde, a key intermediate.[10][12] This oxidation can be catalyzed by methanol dehydrogenase in bacteria or alcohol oxidase in yeasts.[10][12] Formaldehyde is then assimilated into central metabolic pathways through various cycles, such as the ribulose monophosphate (RuMP) pathway in bacteria or the xylulose monophosphate (XuMP) pathway in yeasts.[10][13][14] These pathways ultimately lead to the formation of multi-carbon compounds that can be used for biosynthesis and energy production.



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Figure 3: General pathway for methanol metabolism.

Key Microorganisms and Enzymes

A diverse array of bacteria and fungi are capable of degrading aliphatic esters. Many of these organisms are ubiquitous in soil and aquatic environments.



Table 1: Microorganisms and Enzymes Involved in Aliphatic Ester and Dicarboxylic Acid Degradation

Organism Type	Examples	Key Enzymes	Reference
Bacteria	Pseudomonas sp., Rhodococcus sp., Bacillus sp.	Lipases, Esterases, Cutinases, Acyl-CoA Dehydrogenases	[15][16]
Fungi/Yeast	Candida tropicalis, Aspergillus sp., Penicillium sp., Fusarium solani	Cutinases, Lipases, Acyl-CoA Oxidases, Cytochrome P450 Monooxygenases	[3][4][5][6][17]

Quantitative Data

Specific quantitative data for the biodegradation of **Methyl Brassylate** is not readily available in the literature. However, data from studies on similar long-chain aliphatic esters and dicarboxylic acids can provide valuable insights.

Table 2: Representative Biodegradation Rates of Aliphatic Esters and Dicarboxylic Acids



Compound	Organism/Enz yme	Method	Biodegradatio n Rate/Result	Reference
Palm-based Methyl Ester Sulphonates (C12)	Mixed microbial culture	OECD 301F	73% in 6 days	[18]
Palm-based Methyl Ester Sulphonates (C14)	Mixed microbial culture	OECD 301F	66% in 8 days	[18]
Palm-based Methyl Ester Sulphonates (C16)	Mixed microbial culture	OECD 301F	63% in 16 days	[18]
cis-(±)-dimethyl 1- acetylpiperidine- 2,3-dicarboxylate	Candida antarctica lipase B (mutant)	Enzymatic Hydrolysis	583.8 g L ⁻¹ d ⁻¹ space-time yield	[19]
Malonic Acid (C3 dicarboxylic acid)	Aspergillus sp.	Fungal Culture	50% degradation in 4.5 days (0.25 mM)	[17]

Table 3: Kinetic Parameters of Cutinases on p-Nitrophenyl (pNP) Esters



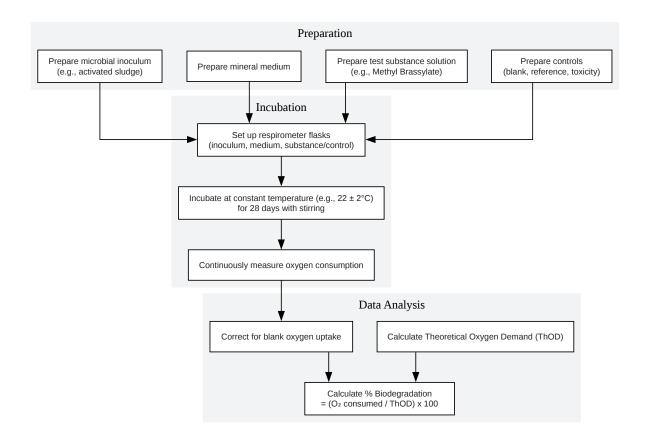
Enzyme	Substrate	K_m (mM)	k_cat (s ⁻¹)	k_cat/K_m (s ⁻¹ mM ⁻¹)	Reference
Thermobifida cellulosilytica Cutinase 1 (Thc_Cut1)	pNP-butyrate (C4)	0.12 ± 0.01	0.34 ± 0.01	2.83	[20]
Thermobifida cellulosilytica Cutinase 1 (Thc_Cut1)	pNP- decanoate (C10)	0.09 ± 0.01	0.11 ± 0.00	1.22	[20]
Thermobifida cellulosilytica Cutinase 1 (Thc_Cut1)	pNP- dodecanoate (C12)	0.08 ± 0.01	0.10 ± 0.00	1.25	[20]
Thermobifida cellulosilytica Cutinase 2 (Thc_Cut2)	pNP-butyrate (C4)	0.09 ± 0.01	0.44 ± 0.01	4.89	[20]
Thermobifida cellulosilytica Cutinase 2 (Thc_Cut2)	pNP- decanoate (C10)	0.08 ± 0.01	0.11 ± 0.00	1.38	[20]
Thermobifida cellulosilytica Cutinase 2 (Thc_Cut2)	pNP- dodecanoate (C12)	0.08 ± 0.01	0.09 ± 0.00	1.13	[20]

Experimental Protocols

Assessment of Ready Biodegradability using Manometric Respirometry (based on OECD 301F)



This method evaluates the ultimate biodegradability of a substance by measuring the oxygen consumed by a microbial inoculum.



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Figure 4: Workflow for OECD 301F Manometric Respirometry Test.

Methodology:



- Preparation of Inoculum: Use activated sludge from a domestic wastewater treatment plant as the microbial source. The sludge should be aerated and settled to obtain a suitable concentration of microorganisms.[21][22][23]
- Test Setup: In sealed respirometer flasks, combine a mineral medium, the microbial inoculum, and the test substance (e.g., Methyl Brassylate) at a concentration that yields a theoretical oxygen demand (ThOD) of 50-100 mg/L.[21][22][23]
- Controls: Run parallel flasks for:
 - Blank control: Inoculum and mineral medium only, to measure endogenous respiration.
 - Reference control: A readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.
 - Toxicity control: Test substance plus the reference substance to check for inhibitory effects.[24]
- Incubation: Incubate the flasks at a constant temperature (e.g., 22 ± 2°C) in the dark for 28 days with continuous stirring.[22][23]
- Measurement: The consumption of oxygen is measured over time using a manometer or pressure sensor. Evolved CO₂ is trapped using a potassium hydroxide solution.[21][23]
- Data Analysis: The amount of oxygen consumed by the test substance is corrected for the oxygen uptake in the blank control. The percentage of biodegradation is calculated as the ratio of the corrected oxygen consumption to the ThOD of the test substance.[21][24]

Analysis of Biodegradation Products by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying the intermediates and final products of biodegradation.

Methodology:

• Sample Collection: At various time points during a biodegradation experiment, collect aqueous samples from the reaction mixture.



- Extraction: Extract the organic compounds from the aqueous phase using a suitable solvent (e.g., ethyl acetate, diethyl ether). For dicarboxylic acids, acidification of the sample prior to extraction may be necessary to improve recovery.
- Derivatization: Dicarboxylic acids are often non-volatile and require derivatization before GC-MS analysis. Common derivatization methods include:
 - Esterification: Using reagents like BF₃/methanol to convert carboxylic acids to their more volatile methyl esters.[25][26][27]
 - Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace acidic protons with trimethylsilyl (TMS) groups.[25][26]
- GC-MS Analysis:
 - Injection: Inject the derivatized sample into the GC.
 - Separation: Separate the components on a suitable capillary column (e.g., a non-polar or mid-polar column). A temperature gradient program is typically used to elute compounds with a wide range of boiling points.
 - Detection: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used to identify the compounds by comparison with spectral libraries (e.g., NIST) and authentic standards.
- Quantification: Use an internal standard added at the beginning of the extraction process to quantify the concentration of the identified degradation products.

Analysis of Dicarboxylic Acids by HPLC

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile compounds like dicarboxylic acids without the need for derivatization.

Methodology:

 Sample Preparation: Filter the aqueous samples from the biodegradation experiment to remove particulate matter.



HPLC System:

- Column: A reverse-phase column with a polar-modified stationary phase (e.g., C18-AQ) is often used for the separation of polar organic acids in highly aqueous mobile phases.[28]
 [29] Ion-exclusion chromatography is another common mode for organic acid separation.
 [30]
- Mobile Phase: An acidic aqueous buffer (e.g., dilute phosphoric acid or formic acid in water) is typically used as the mobile phase. A gradient of an organic modifier (e.g., acetonitrile or methanol) may be employed to elute a range of organic acids.[28][31]
- Detector: UV detection at a low wavelength (e.g., 210 nm) is commonly used to detect the carboxyl group of the organic acids.[29][31] Mass spectrometry can also be coupled with HPLC for more definitive identification.
- Analysis: Inject the prepared sample into the HPLC system. Identify and quantify the dicarboxylic acids by comparing their retention times and peak areas with those of authentic standards.

Conclusion

The biodegradation of **Methyl Brassylate** is initiated by the enzymatic hydrolysis of its ester bonds by microbial cutinases and lipases, yielding brassylic acid and methanol. These products are then assimilated into central metabolic pathways, with brassylic acid undergoing β -oxidation and methanol being metabolized through C1 assimilation pathways. While direct quantitative data for **Methyl Brassylate** is scarce, the established principles of aliphatic ester and dicarboxylic acid biodegradation, along with the detailed experimental protocols provided in this guide, offer a robust framework for researchers to investigate the environmental fate and metabolic pathways of this and similar compounds. Further research focusing specifically on the kinetics and microbial consortia involved in the degradation of long-chain aliphatic diesters will be invaluable for a more complete understanding.

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